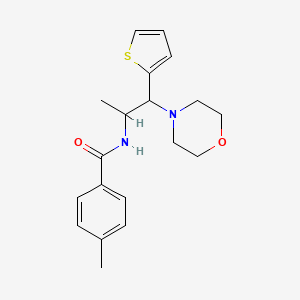
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as Methiopropamine, involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. The final step involves a reaction with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Mécanisme D'action
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is known to be metabolized in the brain into a toxic compound called MPP+. MPP+ is taken up by dopaminergic neurons, where it inhibits mitochondrial respiration and leads to cell death. The mechanism of action of this compound has been extensively studied and is considered to be well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animals and humans. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to a Parkinsonian-like syndrome. This has made this compound a valuable tool for studying Parkinson's disease and other neurological disorders that involve the loss of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several advantages for use in lab experiments. It is a well-characterized compound that is known to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool for studying Parkinson's disease and other neurological disorders. However, there are also limitations to the use of this compound in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, the Parkinsonian-like syndrome induced by this compound may not accurately reflect the pathology of Parkinson's disease in humans.
Orientations Futures
There are several future directions for the use of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide in scientific research. One area of interest is the development of new drugs that can protect dopaminergic neurons from the toxic effects of this compound. Another area of interest is the use of this compound in the study of other neurological disorders that involve the loss of dopaminergic neurons, such as Huntington's disease and Alzheimer's disease. Additionally, there is ongoing research into the use of this compound as a tool for studying the role of dopamine in the brain and its potential use in the treatment of addiction.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to a Parkinsonian-like syndrome in animals and humans. This has made this compound a valuable tool for studying Parkinson's disease and other neurological disorders that involve the loss of dopaminergic neurons. While there are limitations to the use of this compound in lab experiments, there are also several future directions for its use in scientific research.
Méthodes De Synthèse
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with morpholine and 2-thiophenemethanol. The resulting product is then reacted with isopropylamine to yield this compound. The synthesis method has been described in detail in several scientific publications and is considered to be a reliable and reproducible method for producing this compound.
Applications De Recherche Scientifique
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to a Parkinsonian-like syndrome in animals and humans. This has made this compound a valuable tool for studying Parkinson's disease and other neurological disorders that involve the loss of dopaminergic neurons.
Propriétés
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-5-7-16(8-6-14)19(22)20-15(2)18(17-4-3-13-24-17)21-9-11-23-12-10-21/h3-8,13,15,18H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWCVOSASWMLQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2404160.png)


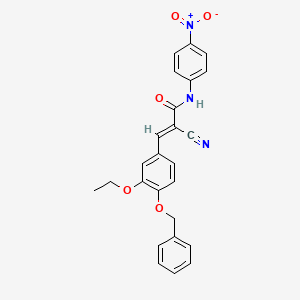
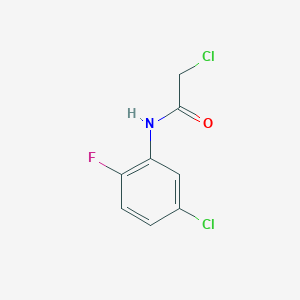
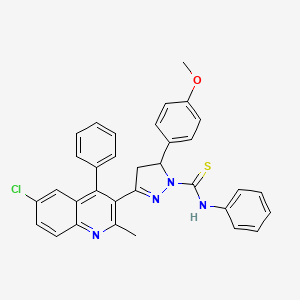
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)

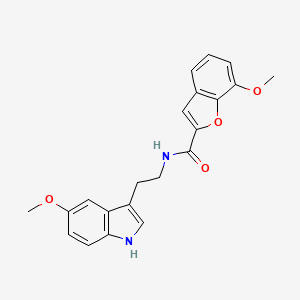
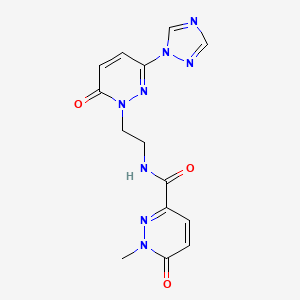
![N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2404178.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)
![1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2404182.png)